

purity and characterization of 18-carboxy dinor LTB4 reference standards

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Compound of Interest

Compound Name: 18-carboxy dinor Leukotriene B4

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A Comparative Guide to 18-carboxy dinor LTB4 Reference Standards

For researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the metabolism of eicosanoids, the purity and accurate characterization of reference standards are paramount. This guide provides a comparative analysis of commercially available **18-carboxy dinor Leukotriene B4** (LTB4) reference standards, offering insights into their purity, characterization, and a potential alternative. Detailed experimental protocols for verification and relevant biological pathways are also presented to support rigorous scientific investigation.

Comparison of 18-carboxy dinor LTB4 Reference Standards

18-carboxy dinor LTB4 is a critical β -oxidation metabolite of Leukotriene B4, a potent inflammatory mediator. Accurate quantification of this metabolite is essential for understanding the lifecycle and catabolism of LTB4 in various biological systems. Several suppliers offer 18-carboxy dinor LTB4 as a reference standard. Below is a comparison of key specifications from prominent vendors.

Feature	Cayman Chemical	MedchemExpress	Santa Cruz Biotechnology
Product Name	18-carboxy dinor Leukotriene B4	18-Carboxy dinor Leukotriene B4	18-carboxy dinor Leukotriene B4
Purity	≥97% [1] [2]	Information available upon request from Certificate of Analysis [3]	Information available upon request from Certificate of Analysis [4]
Formulation	A solution in ethanol [1] [2]	A solution in ethanol	Not specified
Storage	-20°C [1]	Recommended conditions on Certificate of Analysis [3]	Not specified
Molecular Formula	C ₁₈ H ₂₆ O ₆ [1] [2]	C ₁₈ H ₂₆ O ₆	C ₁₈ H ₂₆ O ₆ [4]
Molecular Weight	338.4 g/mol [1] [2]	338.40 g/mol	338.40 g/mol [4]

As an alternative for certain applications, researchers may consider 20-carboxy LTB₄, the precursor to 18-carboxy dinor LTB₄ in the metabolic pathway.[\[1\]](#) It is also commercially available as a reference standard.

Feature	20-carboxy LTB ₄ (Cayman Chemical)
Purity	≥97% [5]
Formulation	A solution in ethanol [5]
Storage	-20°C [5]
Molecular Formula	C ₂₀ H ₃₀ O ₆ [5]
Molecular Weight	366.5 g/mol [5]

Experimental Protocols for Characterization

To ensure the integrity of the reference standard, independent verification of its purity and identity is recommended. Below are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for determining the purity of the 18-carboxy dinor LTB4 reference standard.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% acetic acid.
- Gradient Program:
 - 0-20 min: 50% to 100% acetonitrile.
 - 20-25 min: Hold at 100% acetonitrile.
 - 25-30 min: Return to 50% acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 270 nm.
- Sample Preparation: Dilute the reference standard in the mobile phase to a final concentration of approximately 10 μ g/mL.
- Purity Calculation: The purity is determined by calculating the area of the main peak as a percentage of the total area of all observed peaks.

Mass Spectrometry (MS) for Identity Confirmation

This protocol confirms the molecular weight of the 18-carboxy dinor LTB4 reference standard.

- Instrumentation: A mass spectrometer, typically coupled with an HPLC system (LC-MS).

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Sample Infusion: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.
- Expected Mass: The deprotonated molecule $[M-H]^-$ is expected at an m/z of approximately 337.4.
- Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the expected molecular weight of 18-carboxy dinor LTB4.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

^1H NMR spectroscopy provides detailed information about the chemical structure of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated methanol (CD_3OD).
- Sample Preparation: Dissolve an adequate amount of the dried reference standard in the deuterated solvent.
- Data Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum.
- Expected Chemical Shifts: Key expected signals include those for the olefinic protons, protons adjacent to the hydroxyl groups, and the terminal carboxyl protons. The exact chemical shifts may vary slightly based on the specific instrument and solvent.
- Data Interpretation: The obtained spectrum should be consistent with the known structure of 18-carboxy dinor LTB4.

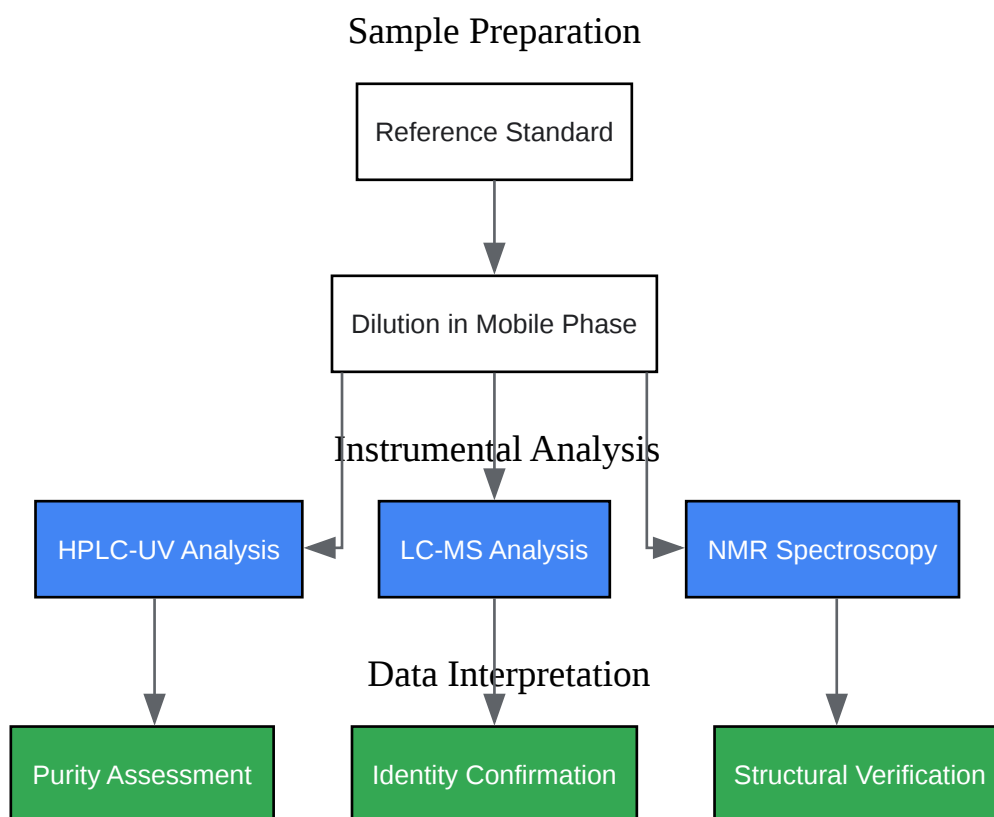
Visualizing Key Pathways and Workflows

To further aid in the understanding of 18-carboxy dinor LTB4's biological context and analytical handling, the following diagrams are provided.



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Caption: Metabolic pathway of Leukotriene B4.



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Caption: Experimental workflow for reference standard characterization.

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